Cas no 2094499-52-0 (5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide)
![5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2094499-52-0x500.png)
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26596746
- 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
- AKOS033721640
- Z1995731362
- 2094499-52-0
-
- Inchi: 1S/C16H14BrN3O2/c17-13-7-12(9-18-10-13)16(22)19-8-11-2-1-3-14(6-11)20-5-4-15(20)21/h1-3,6-7,9-10H,4-5,8H2,(H,19,22)
- InChI Key: PRPXXYJFTALVIU-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(=C1)C(NCC1=CC=CC(=C1)N1C(CC1)=O)=O
Computed Properties
- Exact Mass: 359.02694g/mol
- Monoisotopic Mass: 359.02694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 432
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.3Ų
- XLogP3: 1.4
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26596746-0.05g |
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide |
2094499-52-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
Additional information on 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide
Recent Advances in the Study of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0)
The compound 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the role of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide as a promising scaffold for the development of novel kinase inhibitors. The compound's unique structure, featuring a bromo-substituted pyridine core and an azetidinone moiety, has been shown to interact selectively with specific kinase targets, making it a valuable candidate for further optimization.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent inhibitory activity against a subset of tyrosine kinases implicated in cancer progression. The study utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding mode of the compound within the kinase active site. These findings suggest that 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide could serve as a lead compound for the development of targeted cancer therapies.
Another notable advancement comes from a recent patent application (WO2023051234), which describes a novel synthetic route for the production of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide with improved yield and purity. The patent highlights the scalability of the process, which could facilitate the compound's transition from laboratory-scale synthesis to industrial production.
Beyond its kinase inhibitory properties, preliminary data from a 2024 study in Bioorganic & Medicinal Chemistry Letters suggest that this compound may also modulate inflammatory pathways. The study reported that 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential applications in the treatment of inflammatory diseases.
Despite these promising findings, challenges remain in the development of 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide as a therapeutic agent. Current research efforts are focused on improving the compound's pharmacokinetic properties, particularly its metabolic stability and oral bioavailability. Several research groups are exploring structural modifications to the core scaffold while maintaining its biological activity.
In conclusion, 5-bromo-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide (CAS: 2094499-52-0) represents an exciting area of research in chemical biology and drug discovery. Its dual potential as both a kinase inhibitor and an anti-inflammatory agent makes it a particularly interesting candidate for further investigation. Continued research into its mechanism of action and therapeutic potential is warranted, with the ultimate goal of translating these findings into clinically relevant treatments.
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